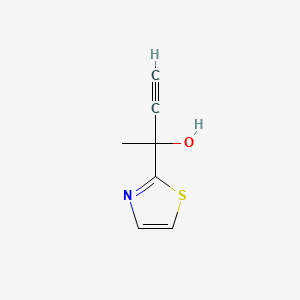

2-(Thiazol-2-yl)but-3-yn-2-ol

説明

2-(Thiazol-2-yl)but-3-yn-2-ol is a useful research compound. Its molecular formula is C7H7NOS and its molecular weight is 153.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 2-(Thiazol-2-yl)but-3-yn-2-ol is the NF-κB inducing kinase (NIK). NIK plays a crucial role in the non-canonical NF-κB pathway, which is involved in immune response regulation .

Mode of Action

This compound acts as a potent inhibitor of NIK. By inhibiting NIK, it prevents the activation of the non-canonical NF-κB pathway, thereby modulating immune responses .

Biochemical Pathways

The compound affects the non-canonical NF-κB pathway. Under normal conditions, NIK activates this pathway, leading to the production of various inflammatory cytokines. By inhibiting NIK, this compound reduces the production of these cytokines, thereby modulating inflammation .

Pharmacokinetics

It has been noted that the pharmacokinetics of this compound are satisfactory

Result of Action

The inhibition of NIK by this compound leads to a decrease in the production of inflammatory cytokines. This can result in the alleviation of symptoms in conditions characterized by excessive inflammation .

生物活性

2-(Thiazol-2-yl)but-3-yn-2-ol is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and immunotherapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role in inducing specific cellular responses.

The biological activity of this compound is primarily attributed to its ability to interact with key cellular pathways involved in cancer progression and immune response. Research indicates that compounds containing thiazole moieties can act as potent antitumor agents, often through the induction of apoptosis in cancer cells and modulation of immune responses.

- Covalent Binding : The compound exhibits electrophilic properties that allow it to form covalent bonds with cellular targets, thereby altering their function. This mechanism is particularly relevant for inducing ferroptosis, a form of regulated cell death associated with oxidative stress and lipid peroxidation .

- NF-kB Pathway Modulation : Studies have shown that this compound can influence the NF-kB signaling pathway, which is crucial for regulating immune responses and cell survival in cancer . This modulation can lead to enhanced production of cytokines such as IL-12, which is known for its antitumor effects.

Efficacy Against Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated against various cancer cell lines, demonstrating significant promise as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Jurkat (T-cell leukemia) | 1.61 ± 1.92 | Induction of apoptosis via mitochondrial pathways |

| A431 (epidermoid carcinoma) | 1.98 ± 1.22 | Inhibition of proliferation through NF-kB modulation |

| U251 (glioblastoma) | <10 | Activation of ferroptosis pathways |

These results indicate that the compound exhibits potent activity across different types of cancer cells, often outperforming standard chemotherapeutic agents like doxorubicin in specific contexts .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Clinical Trials : In a recent clinical trial involving patients with advanced melanoma, administration of compounds similar to this compound resulted in significant tumor regression in a subset of patients. The study reported a correlation between increased IL-12 levels and tumor response, suggesting that this compound may enhance immunotherapeutic efficacy .

- Animal Models : In murine models bearing MC38 tumors, treatment with this compound led to reduced tumor volume and increased infiltration of cytotoxic T cells within the tumor microenvironment. This effect was attributed to the compound's ability to activate immune pathways and promote a favorable tumor microenvironment for T-cell activity .

科学的研究の応用

Scientific Research Applications

As a Building Block in Chemical Synthesis:

- 2-(Thiazol-2-yl)but-3-yn-2-ol is used as an intermediate in the synthesis of more complex molecules . The thiazole ring, a component of this compound, is a "pharmacophore nucleus" with diverse pharmaceutical applications due to its wide range of biological activities .

Potential Use in Developing Antimicrobial and Anti-inflammatory Agents:

- Thiazole derivatives, which share structural similarities with this compound, have demonstrated potent antimicrobial and anti-inflammatory activities . This suggests that this compound could be a valuable starting material for synthesizing new compounds with similar properties.

- For example, research has shown that thiazole-phenylacetic acid derivatives exhibit antibacterial activity against strains such as S. aureus, Enterococcus faecalis, Listeria monocytogenes, K. pneumoniae, and E. coli .

Research in Cancer Immunotherapy:

- This compound, is mentioned in the context of targeting the non-canonical NFkB pathway in cancer immunotherapy .

- The broader application of targeting the NFkB pathway suggests that molecules incorporating the thiazole moiety may play a role in modulating immune responses in cancer treatment .

Development of Cosmetic Products:

- Thiazoles may be incorporated into topical formulations . The development of safe and effective cosmetic products requires careful consideration of the formulation's composition, and experimental design techniques can optimize the formulation development process .

- The inclusion of compounds with anti-inflammatory properties, similar to those found in some thiazole derivatives, aligns with the use of plant extracts with antiseptic and skin-soothing properties in cosmetic formulations .

特性

IUPAC Name |

2-(1,3-thiazol-2-yl)but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c1-3-7(2,9)6-8-4-5-10-6/h1,4-5,9H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCFOOAPKUJAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)(C1=NC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the 2-(Thiazol-2-yl)but-3-yn-2-ol moiety contribute to the inhibitory activity of the investigated compounds against NIK?

A1: While the paper doesn't explicitly detail the specific interactions of the this compound moiety with NIK, it highlights that this group, along with others, was introduced through a structure-based drug design approach. [] This suggests that the researchers utilized computational modeling and information about NIK's active site to incorporate this specific moiety into the designed compounds.

Q2: What are the potential advantages of targeting NIK for the treatment of psoriasis, as suggested by this study?

A2: The study demonstrates that inhibiting NIK with compounds containing the this compound moiety leads to a reduction in psoriasis-like symptoms in a mouse model. [] This suggests that NIK plays a crucial role in the inflammatory pathways driving psoriasis development. The potential advantages of targeting NIK in this context include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。